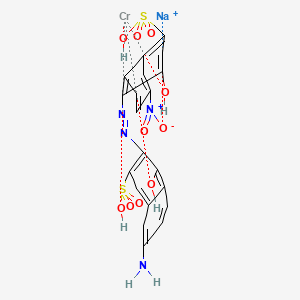

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-)

Description

This compound is a sodium salt of a chromium-complexed azo dye characterized by a naphthalene backbone with multiple functional groups, including amino (-NH₂), hydroxyl (-OH), nitro (-NO₂), and sulfonate (-SO₃⁻) substituents. The azo (-N=N-) linkage bridges two naphthyl groups, while the chromium ion (Cr⁶⁺) forms a coordination complex, likely enhancing color stability and lightfastness. Such structures are typical in industrial dyes and pigments, where sulfonate groups improve water solubility for textile applications . The nitro and amino groups contribute to electronic conjugation, influencing the compound’s chromatic properties. However, the presence of hexavalent chromium (Cr⁶⁺) necessitates stringent safety protocols due to its toxicity .

Properties

CAS No. |

93940-68-2 |

|---|---|

Molecular Formula |

C20H14CrN4NaO10S2+ |

Molecular Weight |

609.5 g/mol |

IUPAC Name |

sodium;7-amino-4-hydroxy-3-[(2-hydroxy-6-nitro-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid;chromium |

InChI |

InChI=1S/C20H14N4O10S2.Cr.Na/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31;;/h1-8,25-26H,21H2,(H,29,30,31)(H,32,33,34);;/q;;+1 |

InChI Key |

JKGFPUROQLGLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-7-nitronaphthalene-1-sulphonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different chromate species.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulpho and nitro groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically occur under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.

Scientific Research Applications

Analytical Chemistry

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is utilized as a reagent in analytical chemistry, particularly for:

- Detection of Metal Ions: The compound forms stable complexes with various metal ions, facilitating their detection in complex matrices.

Biological Applications

In biological research, this compound serves several purposes:

- Staining Techniques: It is employed in microscopy for staining biological samples, enhancing contrast and visibility.

Medical Research

The compound is under investigation for potential therapeutic applications due to its interaction with biological molecules. Its properties may offer insights into drug development and delivery mechanisms.

Textile Industry

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is widely used in the textile industry for dyeing fabrics. Its vibrant color and stability make it an excellent choice for various textiles.

Corrosion Inhibition

The compound's oxidative properties allow it to function as a corrosion inhibitor in industrial applications, particularly in the petroleum sector.

Analytical Method Development

A study demonstrated the use of sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) in developing sensitive methods for detecting trace metal ions in environmental samples. The results indicated enhanced sensitivity compared to traditional methods, showcasing its potential as a reliable analytical tool.

Textile Dyeing Efficiency

Research conducted on the efficiency of this compound in dyeing cotton fabrics revealed that it provided superior colorfastness and vibrancy compared to other conventional dyes. The study highlighted its advantages in industrial dyeing processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group facilitates electron transfer processes, while the sulpho and nitro groups enhance solubility and reactivity. The chromate ion plays a crucial role in the compound’s oxidative properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Chromate (Na₂CrO₄)

- Structural Features: A simple inorganic salt containing Cr⁶⁺ without organic ligands.

- Chromium Content: High Cr⁶⁺ concentration, leading to severe toxicity (teratogenic, carcinogenic) .

- Solubility : Highly water-soluble (87 g/100 mL at 20°C).

- Applications : Used in corrosion inhibition, tanning, and oxidation reactions.

- Toxicity : Causes respiratory damage, skin ulcers, and systemic organ toxicity .

Amino-Naphthalenesulfonic Acid Derivatives (e.g., 1-Naphthylamine-4-sulfonic Acid Sodium Salt)

- Structural Features: Naphthalene derivatives with sulfonate and amino groups but lack azo linkages or chromium.

- Chromium Content: None.

- Solubility : Moderate to high solubility due to sulfonate groups (e.g., 1-Naphthylamine-4-sulfonic acid sodium salt is soluble in hot water) .

- Applications: Intermediate in azo dye synthesis; non-chromium dyes exhibit lower toxicity but reduced colorfastness.

- Toxicity: Amines may pose carcinogenic risks, but sulfonate groups reduce bioavailability .

Chromium-Complexed Azo Dyes (e.g., Acid Black 1)

- Structural Features : Azo dyes with Cr³⁺ or Cr⁶⁺ complexes; lack nitro groups but may include sulfonates.

- Chromium Content : Lower Cr⁶⁺ levels than sodium chromate but still hazardous.

- Solubility : High water solubility due to sulfonates; stability varies with pH.

- Applications : Textile dyeing, leather staining.

- Toxicity : Chronic exposure linked to dermatitis and respiratory issues; Cr⁶⁺ risks persist .

Data Table: Comparative Analysis

| Compound Name | Structural Features | Chromium Presence | Solubility (Water) | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) | Azo-linked naphthalenes, Cr⁶⁺ complex, nitro, amino, sulfonate groups | Cr⁶⁺ | High (inferred) | Severe (Cr⁶⁺ toxicity, teratogenicity) | Specialty dyes, pigments |

| Sodium Chromate | Inorganic Cr⁶⁺ salt | Cr⁶⁺ | 87 g/100 mL | Extreme (respiratory, carcinogenic) | Industrial oxidation, corrosion control |

| 1-Naphthylamine-4-sulfonic Acid Sodium Salt | Naphthalene with sulfonate and amino groups | None | Moderate (hot water) | Moderate (amine-related carcinogenicity) | Azo dye intermediates |

| Acid Black 1 (Chromium Complex) | Azo dye with Cr³⁺, sulfonates | Cr³⁺ | High | Moderate (dermatitis, Cr³⁺ less toxic) | Textile dyeing |

Research Findings

Chromium Toxicity : The target compound’s Cr⁶⁺ content aligns with sodium chromate’s hazards, including respiratory damage and reproductive risks, necessitating strict handling protocols .

Solubility Advantage: Multiple sulfonate groups enhance solubility compared to non-sulfonated chromium dyes, facilitating application in aqueous dye baths .

Structural Complexity: The nitro and amino groups likely improve UV stability and color intensity relative to simpler azo dyes, but synthetic complexity may increase production costs.

Regulatory Status: Cr⁶⁺ compounds are classified as Group 1 carcinogens by IARC, suggesting the target compound may face regulatory restrictions despite its functional benefits .

Notes

Biological Activity

Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is a complex azo compound that combines chromate and naphthalene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound's molecular formula is , characterized by the presence of both azo and chromate functionalities. These structural components are responsible for its diverse biological interactions.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit a wide spectrum of antimicrobial properties. Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) has been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| 5a | S. aureus | 2 |

| 8 | E. coli | 32 |

| 5b | Klebsiella pneumoniae | 8 |

| 4 | Pseudomonas aeruginosa | 63 |

This table summarizes minimum inhibitory concentrations (MIC) for various naphthalene derivatives, indicating that structural modifications can significantly influence antimicrobial potency .

Anticancer Properties

Naphthalene-based compounds have also been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The chromate component may enhance these effects by generating reactive oxygen species (ROS), which are known to contribute to cancer cell death.

Case Study: Apoptosis Induction

In a study evaluating the effects of sodium chromate on human cancer cell lines, it was found that treatment led to increased caspase activity, indicating the induction of apoptotic pathways. Specifically, caspase-3 and caspase-7 activities were significantly elevated, suggesting that this compound may serve as a potential chemotherapeutic agent .

Toxicity and Safety

While the biological activities of sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) are promising, safety concerns must be addressed. Chromium compounds, particularly hexavalent chromium, are known for their toxicity and carcinogenic potential. Studies have shown that exposure to chromate can lead to mutagenicity in various bacterial and mammalian cell lines .

Table 2: Toxicological Profile of Chromate Compounds

| Endpoint | Observed Effect |

|---|---|

| Mutagenicity | Positive in bacterial assays |

| DNA Damage | Induced single and double strand breaks |

| Clastogenicity | Morphological transformation in cells |

This highlights the need for careful evaluation of the safety profile when considering therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.